molecular formula C17H23N7O B2356764 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide CAS No. 2034478-37-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide

Cat. No.: B2356764
CAS No.: 2034478-37-8
M. Wt: 341.419
InChI Key: IJHKBHQSCCPXQC-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

  • Anticancer Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of such structures in therapeutic applications (Rahmouni et al., 2016).
  • Anti-inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone, showcasing structural innovation, have been identified as possessing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

  • Pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, demonstrating the relevance of such compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Supramolecular Chemistry and Material Science

  • Pyrimidine derivatives have been utilized in creating novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting their potential in the development of new materials and chemical sensors (Fonari et al., 2004).

Properties

IUPAC Name

N-(2-methylcyclohexyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-12-4-2-3-5-14(12)22-17(25)13-7-23(8-13)15-6-16(20-10-19-15)24-11-18-9-21-24/h6,9-14H,2-5,7-8H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHKBHQSCCPXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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